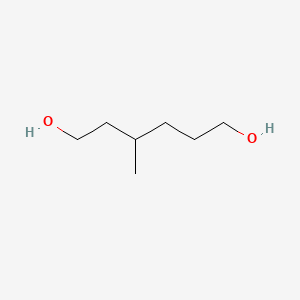
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate is a complex organic compound that features multiple functional groups, including morpholino, hydroxy, methoxy, and oxalate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can be approached through a multi-step organic synthesis process. The key steps may include:
Formation of the isobenzofuran core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the morpholinoethyl groups: This can be done via nucleophilic substitution reactions.
Esterification and oxalate formation: The final steps involve esterification of the carboxylic acid group and formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The methoxy and morpholino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate hydrochloride
Uniqueness
The uniqueness of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C31H44N2O13 |
|---|---|
Peso molecular |
652.7 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate;oxalic acid |
InChI |
InChI=1S/C29H42N2O9.C2H2O4/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31;3-1(4)2(5)6/h4,29,33H,5-19H2,1-3H3;(H,3,4)(H,5,6)/b20-4+; |
Clave InChI |
TUEWZBPYUMPZQC-QHZRUGQESA-N |
SMILES isomérico |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
SMILES canónico |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


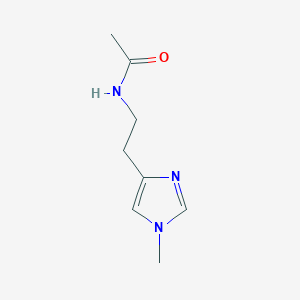
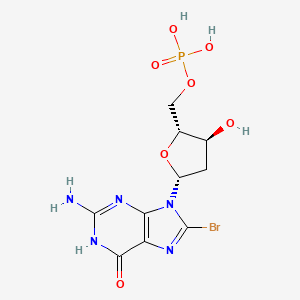
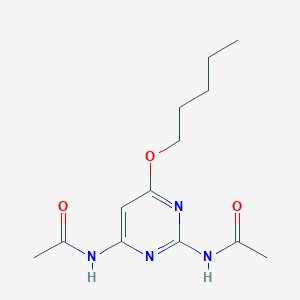



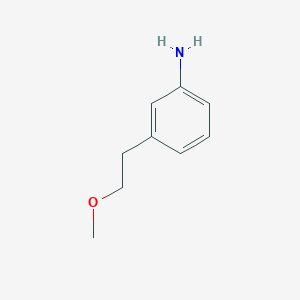
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)


![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
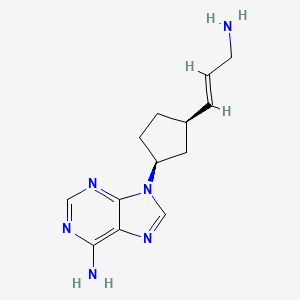
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
